1,2-Dilauroyl-sn-glycero-3-phosphocholine

概要

説明

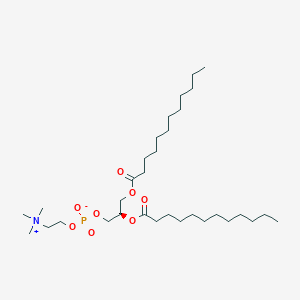

1,2-ジラウロイル-sn-グリセロ-3-ホスホコリンは、一般にDLPCと呼ばれ、グリセロリン脂質の一種です。グリセロール骨格、2つのラウリン酸(ドデカン酸)鎖、およびホスホコリンヘッド基で構成されています。DLPCは脂質二重層を形成する役割で知られており、生化学および生物物理学研究で広く使用されています。

作用機序

DLPCは、主に細胞膜への組み込みによって効果を発揮し、膜の流動性と透過性を変化させます。また、シグナル伝達分子として作用し、さまざまな細胞経路を調節することもできます。 たとえば、DLPCは、脂質過酸化を介したp38シグナル伝達を介して脂肪組織の褐色化を促進することが示されており、肥満の治療に役立つ可能性があります .

類似化合物の比較

DLPCは、しばしば次のような他のホスファチジルコリンと比較されます。

1,2-ジミリストイル-sn-グリセロ-3-ホスホコリン(DMPC): 構造は似ていますが、ラウリン酸ではなくミリスチン酸鎖を持っています。

1,2-ジパルミトイル-sn-グリセロ-3-ホスホコリン(DPPC): パルミチン酸鎖を含んでおり、融点が高くなっています。

1,2-ジステアロイル-sn-グリセロ-3-ホスホコリン(DSPC): ステアリン酸鎖で構成されており、高温でより安定しています。

生化学分析

Biochemical Properties

DLPC plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, DLPC is an LRH-1 agonist ligand . The nature of these interactions is often determined by the specific biochemical context in which they occur.

Cellular Effects

DLPC has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, DLPC treatment can increase insulin sensitivity in muscle cells treated with palmitate ester .

Molecular Mechanism

At the molecular level, DLPC exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, DLPC can increase the expression level of peroxisome proliferator-activated receptor alpha (PPARα) in C2C12 myocytes .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of DLPC can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of DLPC can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

DLPC is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

DLPC is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of DLPC and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

合成経路と反応条件

DLPCは、グリセロールとラウリン酸のエステル化、続いて得られたジグリセリドのホスホコリンによるリン酸化によって合成できます。反応には通常、高い収率と純度を確保するために、触媒と特定の反応条件を使用します。このプロセスは、以下のように要約できます。

エステル化: グリセロールは、硫酸などの触媒の存在下でラウリン酸と反応して、1,2-ジラウロイル-sn-グリセロールを形成します。

リン酸化: 次に、ジグリセリドは、トリエチルアミンなどの塩基の存在下で、ホスホコリンクロリドを使用してリン酸化されてDLPCが生成されます。

工業生産方法

DLPCの工業生産は、同様の合成経路を使用しますが、より大規模に行われます。このプロセスは、効率性、収率、および純度を最適化しています。 高性能液体クロマトグラフィー(HPLC)は、最終製品を精製するために頻繁に使用され、医薬品および研究用途に必要な基準を満たしていることを保証します .

化学反応の分析

反応の種類

DLPCは、以下を含むさまざまな化学反応を起こします。

酸化: DLPCは、特に不飽和脂肪酸鎖で酸化を受ける可能性があり、過酸化物やその他の酸化生成物が生成されます。

加水分解: DLPCのエステル結合は、ホスホリパーゼなどの酵素によって加水分解され、ラウリン酸とグリセロリン脂質が放出されます。

置換: DLPCは、ホスホコリンヘッド基が他の官能基に置き換わる置換反応に関与できます。

一般的な試薬と条件

酸化: 過酸化水素や触媒の存在下での分子状酸素などの試薬。

加水分解: 生理的条件下でのホスホリパーゼA2などの酵素。

置換: 制御されたpHと温度条件下でのさまざまな求核剤。

主要な製品

酸化: 過酸化物とアルデヒド。

加水分解: ラウリン酸とグリセロリン脂質。

科学研究での応用

DLPCは、科学研究において幅広い用途があります。

化学: リン脂質の定量化のための質量分析法の標準として使用されています。

生物学: 細胞膜の構造と機能における役割について研究されています。薬物送達用のリポソームの調製にも使用されます。

医学: 脂肪塞栓症の治療や、コレステロールとトリグリセリドのレベルを低下させる可能性について調査されています。

科学的研究の応用

Membrane Dynamics and Lipid Bilayer Studies

DLPC plays a crucial role in the study of lipid bilayers and membrane dynamics. Its ability to form stable bilayers allows researchers to investigate various membrane phenomena, including permeability, fluidity, and protein interactions.

- Case Study: Research has shown that DLPC can be used to explore the behavior of membrane proteins under different conditions. For instance, studies utilizing molecular dynamics simulations have demonstrated how DLPC influences the gating mechanisms of mechanosensitive channels like MscL.

Drug Delivery Systems

DLPC is extensively employed in the development of liposomes and micelles for drug delivery applications. Its compatibility with various therapeutic agents enhances the efficacy and bioavailability of drugs.

- Application: DLPC-modified nanoparticles are being developed for targeted therapy, improving drug delivery to specific cells while minimizing side effects. Additionally, its role in gene delivery systems has been investigated, showcasing its potential in therapeutic applications .

Biophysical Studies

The compound is utilized in biophysical studies to understand the interactions between lipids and proteins. For example, DLPC has been instrumental in studying the effects of antimicrobial peptides on membrane integrity.

- Research Findings: A study highlighted that the antimicrobial peptide melittin induces kinetic defects in DLPC bilayers, significantly impacting membrane permeability compared to other phospholipids like DOPC.

Electric Field Applications

DLPC is also studied in the context of electric fields, where its behavior under alternating current (AC) electric fields has been explored. This research is vital for applications in biosensing and bioengineering.

- Case Study: A study reported that giant unilamellar vesicles (GUVs) made from DLPC can be deformed and migrate towards electrodes when subjected to an AC electric field. This phenomenon allows for potential applications in drug delivery systems that utilize electric fields for enhanced cell penetration .

Industrial Applications

In industry, DLPC is used as a stabilizer in various formulations and as a component in artificial membranes. Its properties make it suitable for applications ranging from cosmetics to pharmaceuticals.

- Industry Insight: The use of DLPC in creating stable emulsions and formulations highlights its versatility across different sectors .

Comprehensive Data Table

類似化合物との比較

DLPC is often compared with other phosphatidylcholines such as:

1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC): Similar in structure but with myristic acid chains instead of lauric acid.

1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): Contains palmitic acid chains and has a higher melting temperature.

1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC): Composed of stearic acid chains and is more stable at higher temperatures.

DLPC is unique due to its shorter lauric acid chains, which result in a lower melting temperature and different biophysical properties compared to its longer-chain counterparts .

生物活性

1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) is a phospholipid that plays a significant role in various biological processes. It is composed of a glycerol backbone, two lauric acid chains, and a phosphocholine head group. DLPC is primarily recognized for its function as an agonist ligand for the Liver Receptor Homolog-1 (LRH-1), influencing lipid metabolism and cellular signaling pathways.

- Molecular Formula : C₃₂H₆₄NO₈P

- Molecular Weight : 621.837 g/mol

- Solubility : Soluble in chloroform:methanol:acetic acid:water (100:30:10:2.5); slightly soluble in methanol .

DLPC acts primarily through its interaction with LRH-1, a nuclear receptor involved in regulating gene expression related to lipid metabolism and insulin sensitivity. The binding of DLPC to LRH-1 activates various downstream signaling pathways that promote lipolysis and enhance insulin sensitivity in adipose tissues .

Cellular Effects

DLPC influences several cellular processes:

- Insulin Sensitivity : Research indicates that DLPC enhances insulin sensitivity in palmitate-treated myotubes, indicating its potential role in combating insulin resistance .

- Lipolysis : It induces lipolysis in adipocytes, which could have implications for weight management and metabolic health .

Biochemical Pathways

The activation of LRH-1 by DLPC affects several biochemical pathways:

- Phosphatidylcholine Pathway : This pathway is crucial for lipid metabolism, influencing the synthesis and degradation of phospholipids.

- Gene Expression : DLPC modulates gene expression related to fat metabolism and energy expenditure .

Case Studies

- Insulin Sensitivity Study :

- Lipid Domain Characterization :

Dosage Effects

Research indicates that the effects of DLPC can vary with dosage:

- Higher concentrations may enhance lipolytic activity but could also lead to adverse effects if excessively administered .

Tables of Key Findings

特性

IUPAC Name |

[(2R)-2,3-di(dodecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/t30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFVSSZAOYLHEE-SSEXGKCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H64NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10904060 | |

| Record name | Dilauroyl phosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18194-25-7 | |

| Record name | 1,2-Dilauroyl-sn-glycero-3-phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18194-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-alpha-Dilauroyl-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018194257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dilauroyl phosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(7-lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphahenicosyl)trimethylammonium 4-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DILAUROYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31NE1DVE91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。